6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine
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Overview
Description
6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 3rd position, and an imine group at the 2nd position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
These compounds often exert their effects by inhibiting the activity of COX enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound could potentially disrupt this pathway, leading to reduced production of these inflammatory mediators .
Result of Action
The inhibition of COX enzymes and subsequent reduction in prostaglandin production could result in anti-inflammatory and analgesic effects . This could potentially make 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine useful in the treatment of conditions characterized by inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetaldehyde in the presence of a base to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
6-Chlorobenzo[d]thiazol-2(3H)-one: Similar structure but lacks the ethyl group.
3-Ethylbenzo[d]thiazol-2(3H)-imine: Similar structure but lacks the chlorine atom.
6-Chloro-2-aminobenzothiazole: Similar structure but has an amino group instead of an imine group
Uniqueness
6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine is unique due to the presence of both chlorine and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity for specific molecular targets, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
6-chloro-3-ethyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-2-12-7-4-3-6(10)5-8(7)13-9(12)11/h3-5,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVKDGHWMFTJJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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